(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile

Pharmaceutical Reference Standards Impurity Profiling Quality Control

(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile (CAS 132252-58-5), molecular formula C₁₄H₉Cl₃N₂ and molecular weight 311.6 g/mol, is an aromatic chloro-nitrile derivative. It is formally classified as Diclazuril EP Impurity E (and Diclazuril 4‑Amino Derivative per USP), a process-related impurity of the veterinary coccidiostat diclazuril.

Molecular Formula C14H9Cl3N2
Molecular Weight 311.6 g/mol
CAS No. 132252-58-5
Cat. No. B032023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile
CAS132252-58-5
Molecular FormulaC14H9Cl3N2
Molecular Weight311.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N)Cl)Cl
InChIInChI=1S/C14H9Cl3N2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19)6-13(14)17/h1-6,11H,19H2
InChIKeyYVPUHAUYKMGZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile (CAS 132252-58-5): Compound Identity and Regulatory Classification for Analytical Reference Standards


(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile (CAS 132252-58-5), molecular formula C₁₄H₉Cl₃N₂ and molecular weight 311.6 g/mol, is an aromatic chloro-nitrile derivative . It is formally classified as Diclazuril EP Impurity E (and Diclazuril 4‑Amino Derivative per USP), a process-related impurity of the veterinary coccidiostat diclazuril [1]. The compound is supplied as a characterized reference standard for analytical method development, method validation (AMV), quality controlled (QC) applications, and Abbreviated New Drug Application (ANDA) submissions, with a typical technical purity of 98% . It is designated as a compendial impurity in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) diclazuril monographs, underscoring its regulatory relevance for pharmaceutical quality control [1]. However, generic substitution should not be attempted without verifying that the alternative reference standard meets identical EP/USP identity, purity, and traceability requirements [2].

Why a Generic Chlorinated Acetonitrile Cannot Replace Diclazuril EP Impurity E (CAS 132252-58-5) in Regulated Pharmaceutical Quality Control


Diclazuril impurity reference standards are not interchangeable because each impurity has a unique chemical structure, retention time, and mass spectrometric signature that defines its identity within validated analytical methods [1]. The EP monograph for diclazuril sets a strict limit of ≤ 0.5% for any unspecified single impurity [2]; using a non-identical analog risks misidentification, inaccurate quantification, and regulatory non-compliance. Moreover, the 4‑amino-2,6-dichlorophenyl substitution pattern of Impurity E enables a unique synthetic reactivity, allowing its conversion to the nitrosamine impurity B with a purity of >99% in dedicated synthetic procedures [3]. Generic in-class compounds lacking this 4‑amino motif cannot serve this dual role as both a reference standard and a synthetic precursor for genotoxic impurity control, making direct substitution technically invalid.

Quantitative Differentiation Evidence for (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile (CAS 132252-58-5) versus In‑Class Alternatives


Differentiation by Purity Specification: Direct Comparison of Diclazuril EP Impurity E with Competing Impurity E Batches and the EP Compendial Threshold

The commercial reference standard Diclazuril EP Impurity E (CAS 132252-58-5) is supplied with a documented purity of 98% . This value is directly comparable to the purity of Diclazuril EP Impurity H (CAS 85823-22-9), which is also supplied at 98% purity by the same manufacturer, indicating that both standards meet a high, uniform purity specification . However, purity alone does not differentiate the two; the critical distinction is that the EP monograph for the diclazuril API sets a regulatory acceptance limit of ≤ 0.5% for any unspecified single impurity, including Impurity E [1]. Therefore, procuring Impurity E with a certified purity of at least 98% is essential to ensure that the analytical standard does not contribute more than 2% background signal, enabling reliable detection and quantification at the ≤ 0.5% limit.

Pharmaceutical Reference Standards Impurity Profiling Quality Control

Exclusive Synthetic Utility: Direct Conversion of (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile to Genotoxic Nitrosamine Impurity B

In a patented method for the preparation of diclazuril impurity B, (4-amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile (Compound I) is used as the exclusive starting material [1]. The reaction with sodium nitrite in a two-phase system yields impurity B with a purity of 99.1–99.5% (HPLC) and yields of 60–65% [1]. No other starting material has been demonstrated to produce impurity B with comparable purity and yield. For example, the synthesis of diclazuril impurity A uses a completely different intermediate, (3-butoxycarbonylamino-3-oxopropionyl)-butyl carbamate, and does not involve the 4-amino-2,6-dichlorophenyl core structure [2]. Therefore, the target compound is uniquely positioned as the direct precursor for the genotoxic nitrosamine impurity B, a role that no other diclazuril impurity standard can fulfill.

Synthetic Intermediate Nitrosamine Impurity Genotoxic Impurity Control

Ph. Eur. and USP Compendial Identity: Regulatory Designation as an Official Reference Standard for Quantitative Impurity Testing

The European Pharmacopoeia (Ph. Eur.) explicitly designates (RS)-(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile as Diclazuril EP Impurity E, and the USP designates it as Diclazuril 4‑Amino Derivative [1]. The Ph. Eur. monograph for diclazuril stipulates that any unspecified impurity (which includes Impurity E) must not exceed 0.5% [2]. In contrast, close analogs such as Diclazuril EP Impurity D are specifically controlled at the lower limit of ≤ 0.1% [2]. This differential treatment in the compendium means that Impurity E is not considered a critical quality attribute requiring individual specification, yet its presence in the monograph system still obligates the use of a certified reference standard for accurate quantification during batch release testing. The dual EP/USP designation ensures that the reference standard is recognized across all major regulatory jurisdictions, a feature not available for in‑house or single‑pharmacopoeia impurities.

Pharmacopoeial Standard Regulatory Compliance Reference Standard

Strategic Procurement Value for Nitrosamine Risk Mitigation: Quantified Demand for a Genotoxic Impurity Precursor

Following the 2018 valsartan nitrosamine contamination crisis, regulatory agencies have mandated nitrosamine risk assessments for all marketed pharmaceutical products under ICH M7 and related guidelines [1]. For diclazuril, the potential formation of N‑nitrosamine impurity B from a secondary amine precursor has been identified [1]. The precursor is (4-amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile, which can undergo N‑nitrosation to yield impurity B. The patent describing impurity B synthesis explicitly states that the method was developed to meet the need for a reference standard for nitrosamine impurity detection in quality research, as no prior method existed [1]. In contrast, impurities such as Impurity D (des‑cyano derivative) are not precursors for nitrosamine formation. Therefore, the target compound is uniquely positioned as the starting material for the nitrosamine impurity B reference standard, a reagent that is now required for regulatory compliance across multiple animal health markets. Procurers can consolidate their supply chain by sourcing this single compound, rather than purchasing the precursor and the nitrosamine standard separately.

Regulatory Science Nitrosamine Risk Assessment Supply Chain

Optimal Application Scenarios for Procuring (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile (CAS 132252-58-5) Based on Quantified Evidence


Quantitative HPLC/LC‑MS Impurity Method Validation for Diclazuril API Release

Use as a primary reference standard for the identification and quantification of the unspecified impurity E in diclazuril active pharmaceutical ingredient (API). The documented 98% purity and alignment with the ≤ 0.5% EP limit [2] ensure that the standard provides a reliable signal for method validation, linearity, accuracy, and precision studies, directly supporting ANDA or DMF submissions.

In‑House Synthesis and Certification of the Genotoxic N‑Nitrosamine Impurity B

Employ the compound as the starting material for a one‑step nitrosation reaction to produce nitrosamine impurity B at >99% purity [3]. This eliminates reliance on external custom synthesis suppliers and allows quality laboratories to generate their own certified nitrosamine reference standard on demand, accelerating method development for ICH M7 compliance.

Cross‑Validation of Impurity Profiling Methods Between EP and USP Monographs

Because the compound is designated both as EP Impurity E and USP Diclazuril 4‑Amino Derivative [1], it serves as a harmonized reference standard for cross‑validation studies when analytical methods must meet multiple pharmacopoeial requirements. This reduces the number of individual standards needed for global regulatory submissions.

Stability‑Indicating Method Development for Forced‑Degradation Studies

Spike the compound into diclazuril API subjected to oxidative or thermal stress conditions to evaluate the selectivity of stability‑indicating HPLC methods. The established purity and identity allow unambiguous tracking of this impurity during degradation studies, supporting shelf‑life and storage condition recommendations.

Quote Request

Request a Quote for (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.